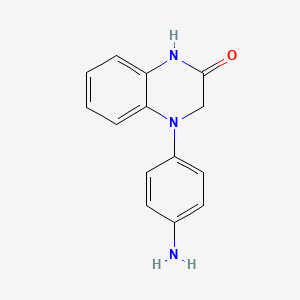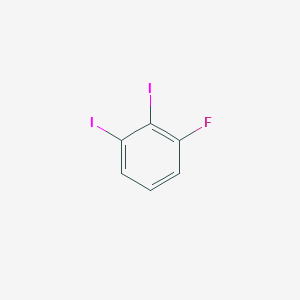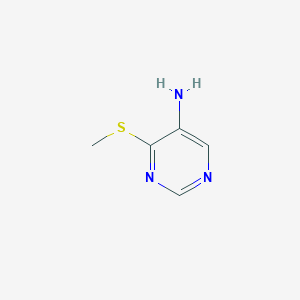
4-Methylsulfanylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methylthio group at the 4th position and an amine group at the 5th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)pyrimidin-5-amine typically involves the reaction of appropriate precursors under controlled conditions One common method involves the reaction of 4-chloropyrimidine with methylthiolate in the presence of a base to introduce the methylthio group
Industrial Production Methods: Industrial production of 4-(Methylthio)pyrimidin-5-amine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(Methylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the amine or methylthio positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Methylthio)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
4-(Methylthio)pyrimidine: Lacks the amine group at the 5th position.
5-Amino-4-(methylthio)pyrimidine: Similar structure but with different substitution patterns.
Thiazolo[4,5-d]pyrimidine: A fused heterocyclic compound with different biological activities.
Uniqueness: 4-(Methylthio)pyrimidin-5-amine is unique due to the specific positioning of the methylthio and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific domains.
特性
CAS番号 |
59447-73-3 |
|---|---|
分子式 |
C5H7N3S |
分子量 |
141.20 g/mol |
IUPAC名 |
4-methylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C5H7N3S/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 |
InChIキー |
PNPSRJCHNORKJY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



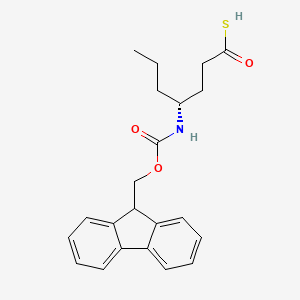
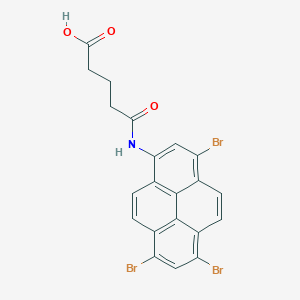


![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
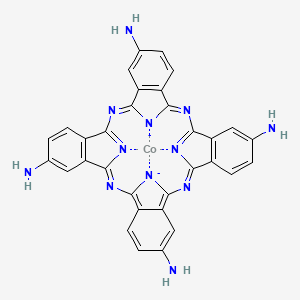
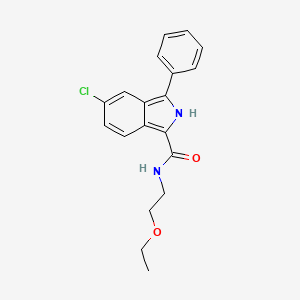
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
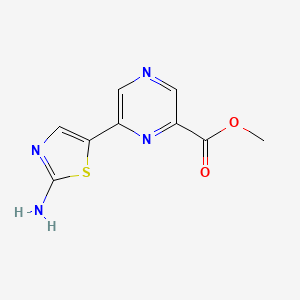
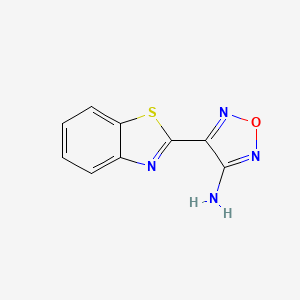
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
